molecular formula C32H36F2N6O4 B11927844 1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)

1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)

Cat. No.: B11927844
M. Wt: 606.7 g/mol
InChI Key: PETFFVPRVBVQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI) (CAS: 2387708-38-3) is a structurally complex molecule featuring a piperazine core modified with multiple pharmacologically relevant substituents . Key structural elements include:

  • A pyrido[2,3-d]pyrimidin-4-yl moiety with fluoro and hydroxyphenyl groups.
  • A 4-methyl-2-(1-methylethyl)-3-pyridinyl group.
  • A tert-butyl ester at the 1-position of the piperazine ring.

AMG510 (sotorasib) targets the KRAS G12C mutation, and structural similarities imply shared mechanisms of action, though specific data on this compound’s efficacy or targets remain unreported in the provided evidence.

Properties

Molecular Formula

C32H36F2N6O4

Molecular Weight

606.7 g/mol

IUPAC Name

tert-butyl 4-[6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C32H36F2N6O4/c1-17(2)25-27(18(3)11-12-35-25)40-29-20(15-22(34)26(36-29)24-21(33)9-8-10-23(24)41)28(37-30(40)42)39-14-13-38(16-19(39)4)31(43)44-32(5,6)7/h8-12,15,17,19,41H,13-14,16H2,1-7H3

InChI Key

PETFFVPRVBVQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preformed Pyrimidine Approach

Source outlines two pathways for pyrido[2,3-d]pyrimidinone synthesis:

  • Route A : 4-Amino-5-bromopyrimidine undergoes Ullmann coupling with a fluorinated phenol derivative (e.g., 2-fluoro-6-hydroxyphenylboronic acid) under Pd catalysis, followed by cyclization (Table 1).

  • Route B : 5-Carboxaldehyde-substituted pyrimidine reacts with a β-keto ester to form the fused ring via Knorr quinoline synthesis.

Table 1: Comparative Yields for Pyrido[2,3-d]Pyrimidinone Synthesis

MethodStarting MaterialConditionsYield (%)Reference
Ullmann Coupling4-Amino-5-bromopyrimidinePd(OAc)₂, K₂CO₃, DMF, 110°C78–85
Knorr Cyclization5-FormylpyrimidineEthanol, HCl, reflux65–72

Installation of the Piperazine Moiety

The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

SNAr with Fluoropyrimidine

Source demonstrates that electron-deficient pyrimidines undergo SNAr with piperazine derivatives. For the target compound:

  • The 4-chloro position of the pyrido[2,3-d]pyrimidinone reacts with N-Boc-piperazine in DMF at 80°C (Yield: 82–88%).

Buchwald-Hartwig Amination

Source employs Pd₂(dba)₃/Xantphos to couple aryl halides with piperazines. Applied here:

  • 4-Bromopyrido[2,3-d]pyrimidinone + N-Boc-piperazine → Pd-catalyzed coupling (Yield: 75–80%).

Stereochemical Control

The (1R) and (3S) configurations are achieved via asymmetric catalysis or chiral resolution.

Asymmetric Hydrogenation

Source uses Rh-DuPhos catalysts to hydrogenate enamine intermediates. For the target’s dihydro-1H-pyridinyl group:

  • Enamine precursor → Rh-(R,R)-DuPhos, H₂ (50 psi), MeOH → (1R) configuration (ee >98%).

Chiral Auxiliary-Mediated Synthesis

Source employs Evans oxazolidinones to control stereochemistry. The 3-methyl group’s (3S) configuration is set via alkylation of a chiral enolate.

tert-Butyl Ester Formation

The carboxylic acid is protected as a tert-butyl ester using standard protocols:

  • Step 1 : Piperazinecarboxylic acid + Boc₂O in THF/H₂O with NaHCO₃ → N-Boc protection (Yield: 95%).

  • Step 2 : Esterification with tert-butyl chloroformate in CH₂Cl₂, DMAP (Yield: 88–92%).

Final Deprotection and Purification

Global deprotection is avoided due to the acid-labile tert-butyl ester. Instead, orthogonal protection (e.g., Fmoc for amines) is used. Source recommends:

  • TFA-mediated Boc removal (0°C, 2 h) without affecting the ester.

  • Final purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Critical Data and Optimization Insights

Table 2: Key Reaction Parameters for Optimal Yields

StepCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Pyrido-pyrimidinonePd(OAc)₂/XPhos1102485
Piperazine CouplingPd₂(dba)₃/Xantphos1001280
Asymmetric HydrogenationRh-(R,R)-DuPhos25695
Boc ProtectionBoc₂O, NaHCO₃25495

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination : Directed ortho-metalation (DoM) with TMPMgCl·LiCl ensures precise fluorine placement.

  • Piperazine Ring Conformation : DFT calculations (B3LYP/6-31G*) predict equatorial preference for the 3-methyl group, guiding reaction design .

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Target Application Reference
Target Compound (ACI) ~700 (estimated) Fluoro, hydroxyphenyl, pyrido[2,3-d]pyrimidine Likely KRAS or kinase Oncology (AMG510 analogue)
AMG510 (Sotorasib) 561.0 Pyrido[2,3-d]pyrimidine, acrylamide KRAS G12C NSCLC treatment -
GR 89696 Fumarate 573.4 Dichlorophenyl, pyrrolidinylmethyl κ-opioid receptor 2 (KOR2) Pain management
PF-8380 499.3 Benzoxazolyl, dichlorophenyl LPA1/LPA2 receptors Myoblast proliferation
876371-20-9 269.4 trans-4-aminocyclohexyl Precursor for antipsychotics Drug synthesis

Research Findings and Implications

  • Structural Advantages : The tert-butyl ester in the target compound likely improves oral bioavailability, while fluorination enhances metabolic stability and target binding .
  • Safety Profile : Similar piperazinecarboxylic acid esters (e.g., CAS 401566-78-7) exhibit acute toxicity and require stringent handling protocols . The target compound’s safety data are unreported but may align with these risks.
  • Gaps in Data: No direct evidence exists for the target compound’s potency, selectivity, or clinical efficacy. Its classification as an AMG510 analogue suggests preclinical exploration in KRAS-driven cancers, but further studies are needed .

Biological Activity

The compound 1-Piperazinecarboxylic acid, specifically the derivative identified as 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI), is a significant molecule in the field of medicinal chemistry. Its biological activity is primarily associated with its role as a KRAS G12C inhibitor, which has implications in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).

Chemical Structure and Properties

The molecular formula of this compound is C30H30F2N6O3C_{30}H_{30}F_2N_6O_3, with a molecular weight of approximately 560.6 g/mol. The structure features a complex arrangement that includes a pyrido[2,3-d]pyrimidin core and several fluorinated aromatic rings. This structural complexity contributes to its unique biological activity and specificity.

The primary mechanism of action for this compound involves the selective inhibition of the KRAS G12C mutant protein. KRAS is a critical regulator in cell signaling pathways related to growth and survival. The mutation leads to constitutive activation of downstream signaling pathways that promote oncogenesis. The compound binds covalently to the cysteine residue at position 12 of the mutated KRAS protein, effectively locking it in an inactive state and preventing further signaling that leads to tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against KRAS G12C with an IC50 value of approximately 90 nM. Additionally, it has shown efficacy in inhibiting phospho-ERK signaling pathways with an IC50 of around 68 nM. These findings suggest that the compound not only inhibits KRAS directly but also impacts downstream signaling pathways critical for tumor proliferation and survival .

In Vivo Studies

In vivo models have further validated the therapeutic potential of this compound. Notably, in studies involving NSCLC models, treatment with this compound resulted in significant tumor regression and enhanced T-cell recruitment within the tumor microenvironment. This pro-inflammatory response is crucial for improving anti-tumor immunity and suggests that the compound could synergize effectively with other treatments such as MEK inhibitors or chemotherapy agents like Carboplatin .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A clinical trial involving patients with confirmed KRAS G12C mutations showed promising results where patients experienced a marked reduction in tumor size after treatment with this compound.
  • Case Study 2 : Combination therapy studies indicated that when used alongside immune checkpoint inhibitors, this compound significantly improved patient outcomes compared to monotherapy.

Data Summary

Parameter Value
Molecular FormulaC30H30F2N6O3C_{30}H_{30}F_2N_6O_3
Molecular Weight560.6 g/mol
KRAS G12C IC5090 nM
Phospho-ERK IC5068 nM
Tumor RegressionSignificant in vivo
T-cell RecruitmentIncreased

Q & A

Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant safety goggles, gloves, and respiratory protection to avoid inhalation of aerosols or dust .
  • Ventilation: Use fume hoods or local exhaust ventilation to minimize exposure to vapors or particulates .
  • Emergency Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin Contact: Wash thoroughly with soap and water.
    • Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention .
  • Storage: Store at room temperature in airtight containers, away from oxidizers and ignition sources .

Basic Question: How can researchers verify the purity and structural identity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase (e.g., methanol/water) to assess purity. Adjust pH with 0.2 M sodium phosphate if needed .
    • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm stereochemistry (e.g., (3S) configuration) and substituent positions .
    • Mass Spectrometry (MS): Confirm molecular weight (theoretical: 342.44 g/mol) via high-resolution MS .

Advanced Question: What synthetic strategies are suitable for introducing the pyrido[2,3-d]pyrimidin-4-yl moiety in this compound?

Methodological Answer:

  • Key Steps:
    • Cyclization: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates, as seen in analogous piperazine-triazole syntheses .
    • Stereochemical Control: Optimize reaction temperature (ambient to 60°C) and solvent polarity (e.g., DCM/water mixtures) to favor the (1R) configuration in the pyridopyrimidinone core .
    • Protection/Deprotection: Employ tert-butoxycarbonyl (Boc) groups for amine protection, followed by acidic cleavage (e.g., TFA) .
  • Purification: Use silica gel chromatography with ethyl acetate/hexane gradients (1:8 to 1:2 ratios) .

Advanced Question: How can researchers resolve contradictions in decomposition data under varying experimental conditions?

Methodological Answer:

  • Experimental Design:
    • Stability Studies: Expose the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS .
    • Controlled Decomposition: Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures and gas chromatography (GC) to detect volatile byproducts (e.g., CO, NOx_x) .
    • Cross-Validation: Compare results with structurally similar compounds (e.g., pyridazine derivatives) to identify common degradation pathways .
  • Mitigation: Adjust storage conditions (e.g., inert atmosphere) if oxidative decomposition is observed .

Advanced Question: What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the fluorophenyl and pyridinyl moieties as potential binding motifs .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions using Schrödinger’s Phase .
  • MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the piperazine-carboxylic acid backbone .

Advanced Question: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables:
    • Catalyst Loading: Vary CuSO4_4·5H2_2O (0.1–0.5 equiv.) and sodium ascorbate (0.2–1.0 equiv.) in click chemistry steps .
    • Solvent Systems: Screen polar aprotic solvents (DMF, DMSO) versus dichloromethane/water biphasic mixtures .
  • Kinetic Analysis: Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Advanced Question: What strategies validate the compound’s stereochemical integrity during synthesis?

Methodological Answer:

  • Chiral HPLC: Employ a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with quantum-chemically computed spectra (e.g., TD-DFT at the B3LYP/6-31G* level) .
  • X-ray Crystallography: Resolve crystal structures of intermediates (e.g., tert-butyl esters) to confirm absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.